molecular formula C16H17N5O B13828972 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- CAS No. 36855-54-6

9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)-

Cat. No.: B13828972
CAS No.: 36855-54-6
M. Wt: 295.34 g/mol
InChI Key: XJHVHCIMHGZYCX-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)-: is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring This compound is characterized by the presence of a tetramethylbenzoyl group attached to the purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with purine and 2,3,5,6-tetramethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: Purine is reacted with 2,3,5,6-tetramethylbenzoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The tetramethylbenzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with different functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the tetramethylbenzoyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Molecular Probes: It can be used as a molecular probe to study biological processes and interactions.

Medicine:

    Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for developing new therapeutic agents.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties.

    Chemical Manufacturing: It serves as a precursor in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Its tetramethylbenzoyl group enhances its binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

  • 9H-Purin-6-amine, 9-(2-deoxy-β-D-threo-pentofuranosyl)-
  • 9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-
  • 9H-Purin-6-amine, N,N,9-trimethyl-

Comparison:

  • Structural Differences: The presence of different substituents on the purine ring distinguishes these compounds from each other.
  • Chemical Properties: The tetramethylbenzoyl group in 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- imparts unique chemical properties, such as increased hydrophobicity and binding affinity.
  • Biological Activity: The compound’s specific interactions with molecular targets make it more effective in certain applications compared to its analogs.

Properties

CAS No.

36855-54-6

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

(6-aminopurin-9-yl)-(2,3,5,6-tetramethylphenyl)methanone

InChI

InChI=1S/C16H17N5O/c1-8-5-9(2)11(4)12(10(8)3)16(22)21-7-20-13-14(17)18-6-19-15(13)21/h5-7H,1-4H3,(H2,17,18,19)

InChI Key

XJHVHCIMHGZYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)N2C=NC3=C(N=CN=C32)N)C)C

Origin of Product

United States

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